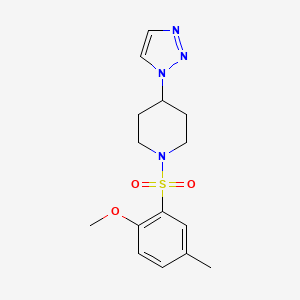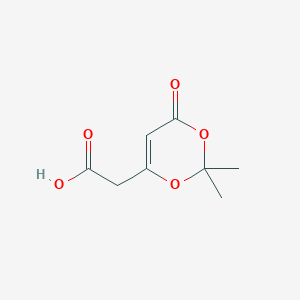
2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical formula 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid Isopropylidene malonate . This compound is a derivative of malonic acid and is characterized by its unique structure, which includes a dioxane ring. It is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylidene malonate can be synthesized through the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic intermediate, which then undergoes dehydration to form the final product.
Industrial Production Methods: In industrial settings, the production of isopropylidene malonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Isopropylidene malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group between the carbonyl groups.
Acylation: It can also undergo acylation reactions due to the presence of active methylene groups.
Condensation: Isopropylidene malonate is involved in condensation reactions, such as the Knoevenagel condensation with aldehydes.
Common Reagents and Conditions:
Alkylation: Common reagents include alkyl halides and strong bases like sodium hydride.
Acylation: Reagents such as acyl chlorides and anhydrides are used.
Condensation: Aldehydes and bases like piperidine are commonly used.
Major Products:
Alkylation: Alkylated malonates.
Acylation: Acylated derivatives.
Condensation: Substituted alkenes.
Scientific Research Applications
Isopropylidene malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and natural products.
Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: Isopropylidene malonate is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropylidene malonate involves its reactivity towards nucleophiles and electrophiles. The compound’s active methylene group between the carbonyl groups makes it highly reactive in various chemical reactions. It can form enolate ions, which can then participate in nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Malonic acid: The parent compound of isopropylidene malonate.
Diethyl malonate: Another derivative of malonic acid, commonly used in organic synthesis.
Meldrum’s acid: A cyclic derivative of malonic acid with similar reactivity.
Uniqueness: Isopropylidene malonate is unique due to its cyclic structure, which imparts different reactivity compared to its linear counterparts. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-8(2)12-5(3-6(9)10)4-7(11)13-8/h4H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLIEOLAXRECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=CC(=O)O1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)
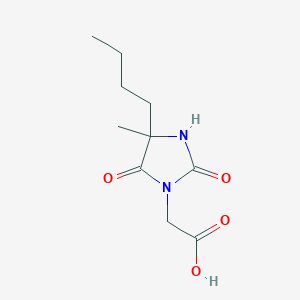

![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2453313.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2453314.png)
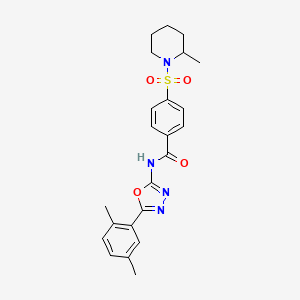
![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2453316.png)

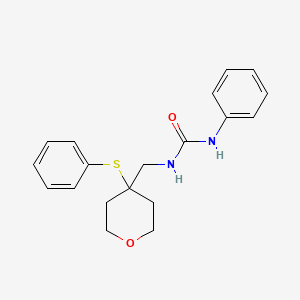
![N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2453322.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)
